3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one - 1134802-36-0

3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Catalog Number: EVT-1765589
CAS Number: 1134802-36-0
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

JNJ-53718678

Compound Description: JNJ-53718678 is a potent and orally bioavailable respiratory syncytial virus (RSV) fusion inhibitor. [] It is currently being evaluated in clinical trials for RSV-associated bronchiolitis and pneumonia in infants and adults. [] Crystallographic studies provided insights into its structure-activity relationships. []

GW808990

Compound Description: GW808990 acts as a corticotropin-releasing factor 1 (CRF1) receptor antagonist. [, ] It showcases potential therapeutic benefits for conditions associated with stress and anxiety. [, ]

Relevance: The synthesis of GW808990 involves a crucial step: the formation of a 1,3-disubstituted 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one core. [, ] This structural motif is also present in 3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, making GW808990 a structurally related compound.

1,3-Dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones

Compound Description: This series of compounds exhibits analgesic activity, effectively raising pain thresholds in a modified Randall-Selitto assay. [] Notably, these compounds demonstrate anti-inflammatory properties by reducing carrageenan-induced foot edema in rats. []

1,3-dihydro-3[3,4-(methylenedioxy)phenyl]imidazo[4,5-b]pyridin-2-one (I-15)

Compound Description: I-15 demonstrates notable analgesic activity, surpassing the efficacy of codeine and d-propoxyphene without exhibiting narcotic characteristics. [] This compound also displays anti-inflammatory properties, highlighting its potential as a non-narcotic analgesic and anti-inflammatory agent. []

N-allyl derivative of I-15 (I-21)

Compound Description: I-21 is an N-allyl derivative of I-15, displaying significant analgesic activity and surpassing the potency of codeine and d-propoxyphene without exhibiting narcotic properties. []

N-isopropyl derivative of I-15 (I-121)

Compound Description: I-121, an N-isopropyl derivative of I-15, exhibits potent analgesic activity, surpassing codeine and d-propoxyphene in potency without inducing narcotic effects. []

3-(2-fluorophenyl)triazolo[4,5-b]pyridine (T-1)

Compound Description: T-1 exhibits analgesic activity as part of a series of 3-(substituted phenyl)triazolo[4,5-b]pyridines investigated for their pain-relieving properties. []

3-(2,4-difluorophenyl)triazolo[4,5-b]pyridine (T-8)

Compound Description: T-8 exhibits analgesic activity as part of a series of 3-(substituted phenyl)triazolo[4,5-b]pyridines explored for their pain-relieving properties. []

1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Compound Description: This compound serves as a crucial intermediate in synthesizing various biologically active compounds. [] Its synthesis involves a multi-step process starting from pyridin-4-ol. []

3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones

Compound Description: These compounds are identified as selective negative allosteric modulators of the GluN2B subunit of N-methyl-D-aspartate receptors, which are promising targets for treating mood disorders. []

Compound Description: These compounds represent a series of analogues where the side-chain amide of compound 2 is replaced with a urea moiety to enhance metabolic stability while maintaining potent inhibition of ADP-induced human platelet aggregation. []

Compound Description: This series of analogues explores replacing the side-chain amide of compound 2 with a sulfonamide group to improve metabolic stability while retaining potent inhibitory activity against ADP-induced human platelet aggregation. []

Compound Description: These analogues replace the side-chain amide of compound 2 with a sulfone moiety to improve metabolic stability while maintaining potent inhibition of ADP-induced human platelet aggregation in vitro. []

Compound Description: These compounds represent a series of analogues where the side-chain amide of compound 2 is replaced with a tetrazole ring to enhance metabolic stability while maintaining potent inhibition of ADP-induced human platelet aggregation. []

Sulfone 19e

Compound Description: 19e, a specific sulfone derivative from the 19a-r series, exhibits significantly enhanced metabolic stability compared to compound 2 in in vitro studies using monkey liver S-9 fractions. []

Tetrazole 23e

Compound Description: 23e, a specific tetrazole derivative from the 23a-s series, demonstrates significantly improved metabolic stability compared to compound 2 in in vitro studies using monkey liver S-9 fractions and shows promising bioavailability in rats. []

7-Alkoxy alkanoic piperazinamide derivatives

Compound Description: These derivatives exhibit potent inhibitory activity against human blood platelet cAMP phosphodiesterase. The lipophilicity of the N-substituent affects both biological activity and water solubility, with substituents containing seven or fewer carbon atoms generally exhibiting desirable solubility. []

N-(Cyclohexylmethyl)piperazinamide 21h

Compound Description: 21h is a potent inhibitor of platelet cAMP PDE and ADP-induced platelet aggregation, showing significant antithrombotic efficacy in a rabbit model of small vessel thrombosis compared to previously studied compounds. []

3-(Butan-2-yl)-6-(2,4-difluoroanilino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (Compound 1)

Compound Description: Compound 1 served as a lead compound for developing novel p38 mitogen-activated protein (MAP) kinase inhibitors. [] While it showed moderate inhibitory activity against TNF-α production, structural modifications were explored to enhance its potency. []

3-(3-tert-butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (Compound 25)

Compound Description: Compound 25 is a potent p38 MAP kinase inhibitor with superior suppression of TNF-α production in human whole blood cells compared to compound 1. [] It also demonstrates significant in vivo efficacy in a rat model of collagen-induced arthritis. []

AZD0156 (8-{6-[3-(dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one)

Compound Description: AZD0156 is a highly potent and selective inhibitor of ataxia telangiectasia mutated (ATM) kinase. [] It possesses favorable pharmacokinetic properties and is currently under clinical evaluation for cancer treatment. []

1,3-Dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives

Compound Description: This series of compounds exhibits potent inhibitory activity against phosphodiesterase (PDE) types III and IV, suggesting potential therapeutic applications for allergic and atopic diseases. [, ]

1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one (BMY 20844)

Compound Description: BMY 20844 acts as a potent inhibitor of human blood platelet cAMP phosphodiesterase and aggregation, demonstrating efficacy in preventing thrombus formation in animal models. []

Compound Description: This series of compounds shows potent inhibition of human blood platelet cAMP phosphodiesterase and ADP- and collagen-induced platelet aggregation in vitro. [] They also exhibit antithrombotic effects in animal models, with some showing superior efficacy to anagrelide and BMY 20844. []

Ester 11b

Compound Description: Ester 11b, a 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivative with a functionalized side chain, exhibits potent antithrombotic activity in animal models. [] Notably, it demonstrates a unique pharmacological profile by not significantly affecting hemodynamic parameters in dogs at doses significantly higher than those required for antithrombotic efficacy. []

Acid 12b

Compound Description: Acid 12b, a 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivative, displays potent antithrombotic activity in animal models. [] Like Ester 11b, it exhibits a favorable safety profile by not significantly affecting hemodynamic parameters in dogs at doses considerably exceeding those required for antithrombotic efficacy. []

Amide 13d

Compound Description: Amide 13d, a 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivative with a functionalized side chain, exhibits potent inhibitory activity against human blood platelet cAMP phosphodiesterase and ADP- and collagen-induced platelet aggregation in vitro. [] It also demonstrates promising antithrombotic effects in animal models. []

Sulfone 29c

Compound Description: Sulfone 29c, a 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivative, exhibits potent antithrombotic activity in animal models and inhibits platelet aggregation measured ex vivo following oral administration to rats. []

5,6-dichloro(dibromo)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ones

Compound Description: These dihalogenated compounds are synthesized via chlorination or bromination of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one and its N-methyl-substituted derivatives. [] They represent modifications of the core imidazo[4,5-b]pyridin-2-one structure, exploring the effects of halogenation on the molecule's properties.

6-iodo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ones

Compound Description: These iodinated compounds are synthesized by iodinating 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one or its N-methyl-substituted derivatives using ICl. [] These modifications aim to introduce iodine at a specific position, potentially influencing the compound's reactivity and biological activity.

5,6-dichloro-1,3-dimethyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one

Compound Description: This dichlorinated compound is obtained by chlorinating 6-iodo-1,3-dimethyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one, where chlorine replaces iodine. []

5,6-dibromo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one

Compound Description: This dibrominated compound is synthesized via the bromination of 6-bromo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one. []

5-bromo-6-chloro-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one

Compound Description: This compound is synthesized by brominating 6-chloro-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one. []

1-(5-tert-butyl-2-phenyl-2H-pyrazol-3-yl)-3-[2-fluoro-4-(1-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yloxy)phenyl]urea

Compound Description: This compound and its associated compounds show potential in treating cancer, particularly those characterized by RAS mutations. []

1,3-Dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one (13a)

Compound Description: Compound 13a is a potent cAMP PDE III inhibitor with activity in the nanomolar range, derived from the transformation of milrinone. []

5-methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one (51)

Compound Description: Compound 51 is a potent cAMP PDE III inhibitor with nanomolar activity, derived from the transformation of milrinone. [] It belongs to the thiazolo[4,5-b]pyridin-2(3H)-one class, known for its therapeutic potential.

7-methyl-6-(4-pyridinyl)-1,8-naphthyridin-2(1H)-one (22)

Compound Description: Compound 22 exhibits potent cAMP PDE III inhibitory activity in the nanomolar range, derived from the transformation of milrinone. [] It belongs to the 1,8-naphthyridin-2(1H)-one class, known for its diverse biological activities.

3,4-dihydro derivative of 22 (28)

Compound Description: Compound 28, a dihydro derivative of the potent cAMP PDE III inhibitor 22, is synthesized from 5-bromo-2-methyl[3,4-bipyridin]-6(1H)-one (24) via a Heck reaction. []

Properties

CAS Number

1134802-36-0

Product Name

3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

IUPAC Name

3-(cyclopropylmethyl)-1H-imidazo[4,5-b]pyridin-2-one

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C10H11N3O/c14-10-12-8-2-1-5-11-9(8)13(10)6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,12,14)

InChI Key

GMGPWKLHRXHIEC-UHFFFAOYSA-N

SMILES

C1CC1CN2C3=C(C=CC=N3)NC2=O

Canonical SMILES

C1CC1CN2C3=C(C=CC=N3)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.